N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopropanecarboxamide
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Overview
Description
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopropanecarboxamide is a complex organic compound featuring a unique structure that integrates a furan ring, a thiophene ring, and a cyclopropane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan-2-carbonyl Intermediate: This step involves the acylation of furan using an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Synthesis of the Thiophene Derivative: The thiophene ring is synthesized through a condensation reaction, such as the Gewald reaction, which involves the reaction of a ketone, an α-cyanoester, and elemental sulfur.
Coupling Reaction: The furan-2-carbonyl intermediate is then coupled with the thiophene derivative using a suitable coupling agent like DCC (dicyclohexylcarbodiimide) to form the desired product.
Cyclopropanecarboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of epoxides or sulfoxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or thioethers.
Scientific Research Applications
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopropanecarboxamide exerts its effects is largely dependent on its interaction with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The furan and thiophene rings can interact with aromatic residues in proteins, while the cyclopropane carboxamide group can form hydrogen bonds with amino acid side chains.
Comparison with Similar Compounds
Similar Compounds
- N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide
- N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide
- N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)propionamide
Uniqueness
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and influences the compound’s conformational flexibility. This structural feature can significantly affect its biological activity and interaction with molecular targets compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c16-13(11-2-1-7-18-11)12-6-5-10(19-12)8-15-14(17)9-3-4-9/h1-2,5-7,9H,3-4,8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLDQDFZVMWYFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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